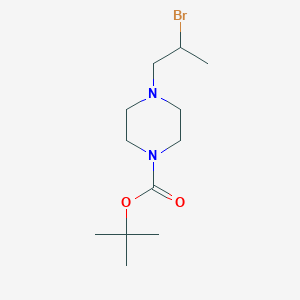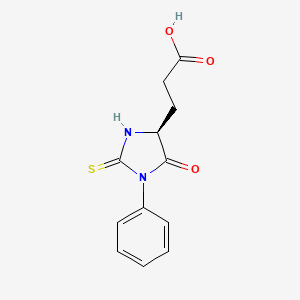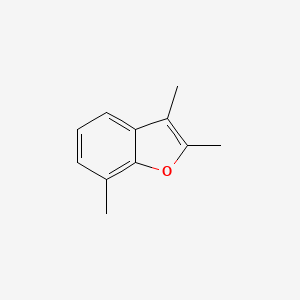![molecular formula C28H24Cl2Zr B13819901 [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride: is a metallocene compound that has garnered interest in various fields of chemistry and materials science This compound is notable for its unique structure, which includes a zirconium center coordinated to fluorenyl and cyclopenta-indenyl ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride typically involves the reaction of zirconium tetrachloride with the corresponding ligands. The process can be summarized as follows:
Ligand Preparation: The fluorenyl and cyclopenta-indenyl ligands are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then reacted with zirconium tetrachloride in the presence of a suitable solvent, such as toluene or dichloromethane, under an inert atmosphere to form the desired metallocene complex.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the zirconium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, leading to the formation of lower oxidation state zirconium species.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other ligands in the presence of a base or under thermal conditions.
Major Products:
Oxidation: Higher oxidation state zirconium complexes.
Reduction: Lower oxidation state zirconium species.
Substitution: New metallocene complexes with different ligands.
科学的研究の応用
Chemistry:
Catalysis: The compound is explored as a catalyst in olefin polymerization reactions, contributing to the production of polyethylene and polypropylene.
Materials Science: It is studied for its potential in creating advanced materials with unique properties.
Biology and Medicine:
Drug Delivery: Research is ongoing to explore its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry:
Polymer Production: Used in the production of high-performance polymers with specific properties tailored for industrial applications.
作用機序
The mechanism by which [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride exerts its effects primarily involves its role as a catalyst. The zirconium center interacts with olefin monomers, facilitating their polymerization through a coordination-insertion mechanism. This involves the coordination of the monomer to the zirconium center, followed by insertion into the metal-carbon bond, leading to chain growth.
類似化合物との比較
- [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]titanium dichloride
- [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]hafnium dichloride
Uniqueness:
- Zirconium Center: The presence of zirconium imparts unique catalytic properties compared to titanium and hafnium analogs.
- Ligand Structure: The specific combination of fluorenyl and cyclopenta-indenyl ligands provides distinct steric and electronic environments, influencing the compound’s reactivity and selectivity in catalytic processes.
This detailed article provides a comprehensive overview of [1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C28H24Cl2Zr |
|---|---|
分子量 |
522.6 g/mol |
InChI |
InChI=1S/C28H24.2ClH.Zr/c1-18-15-21-16-19-7-6-8-20(19)17-28(21)22(18)13-14-27-25-11-4-2-9-23(25)24-10-3-5-12-26(24)27;;;/h2-5,9-12,15-17H,6-8,13-14H2,1H3;2*1H;/q;;;+2/p-2 |
InChIキー |
IPQOYVOJPHZUTL-UHFFFAOYSA-L |
正規SMILES |
C[C]1[CH][C]2C=C3CCCC3=C[C]2[C]1CC[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


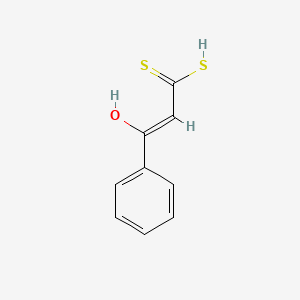
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
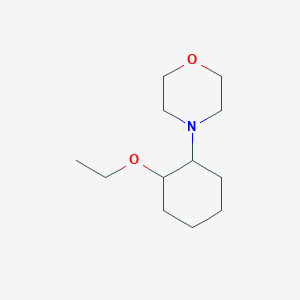
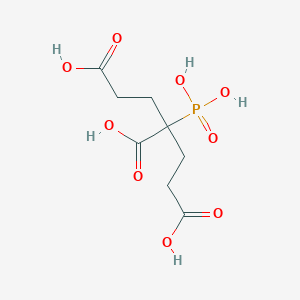


![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)


